molecular formula C19H19BrN4O2S B2583745 N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448059-91-3

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2583745
CAS RN: 1448059-91-3
M. Wt: 447.35
InChI Key: YMNZDFCWMQHPBT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of N-substituted acetamide derivatives with structures similar to the specified compound have demonstrated notable antibacterial potentials. These studies involve acetamide derivatives bearing heterocyclic cores such as azinane and 1,3,4-oxadiazole, which have been assessed for their efficacy against various bacterial strains. For example, certain synthesized compounds displayed moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria. The structural features of these compounds, including the oxadiazole ring and substituted acetamide groups, contribute to their antibacterial properties. Compounds with specific substituents have shown to be particularly effective against strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating their potential for development as antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Hemolytic Activity

Research into 1,3,4-oxadiazole and acetamide derivatives has also explored their antimicrobial and hemolytic activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of microbial species and assess their cytotoxicity towards human cells. The incorporation of different substituents into the oxadiazole ring and acetamide moiety has been shown to impact the antimicrobial efficacy and safety profile of these compounds. Some derivatives exhibited promising antimicrobial activity with low cytotoxicity, suggesting their suitability for further exploration as therapeutic agents. The structural diversity within this class of compounds allows for the optimization of antimicrobial activity and minimization of adverse effects (Gul et al., 2017).

Enzyme Inhibition and Pharmacological Evaluation

The evaluation of 1,3,4-oxadiazole and acetamide derivatives extends to their pharmacological properties, including enzyme inhibition. These compounds have been assessed for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to conditions like Alzheimer's disease. The synthesis of N-substituted derivatives and their pharmacological assessment have revealed potential therapeutic applications due to their enzyme inhibitory activities. Such studies highlight the versatility of these compounds in addressing various health conditions through targeted enzyme inhibition (Khalid et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c20-15-1-3-16(4-2-15)21-17(25)11-24-8-5-13(6-9-24)18-22-23-19(26-18)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZDFCWMQHPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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